![molecular formula C22H12Cl2N2O3 B4576570 N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B4576570.png)
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
Overview
Description
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran carboxamide structure with dichlorophenyl and benzoxazole moieties
Preparation Methods
The synthesis of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dichloroaniline, which is then reacted with phosgene to form an isocyanate intermediate. This intermediate undergoes further reactions with benzofuran-2-carboxylic acid and 2-aminobenzoxazole under controlled conditions to yield the final product .
Chemical Reactions Analysis
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating cellular pathways. For instance, it can inhibit the activity of enzymes involved in inflammatory responses, leading to reduced inflammation .
Comparison with Similar Compounds
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can be compared with other similar compounds such as:
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound also features a dichlorophenyl group and exhibits similar biological activities.
3-(3,4-dichlorophenyl)-1,1-dimethylurea:
This compound stands out due to its unique combination of benzofuran and benzoxazole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N2O3/c23-15-7-5-13(9-16(15)24)22-26-17-11-14(6-8-19(17)29-22)25-21(27)20-10-12-3-1-2-4-18(12)28-20/h1-11H,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUITPNPAYGBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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